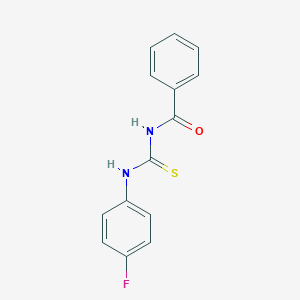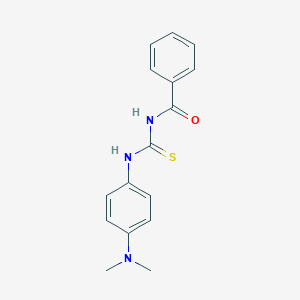![molecular formula C19H22N2O5S B185024 1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone CAS No. 5975-52-0](/img/structure/B185024.png)
1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone, also known as MPEP, is a compound that has been widely studied for its potential use in treating neurological disorders. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in regulating synaptic plasticity and neuronal excitability.
Mécanisme D'action
1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone selectively blocks the mGluR5 receptor, which is involved in regulating the release of glutamate, a neurotransmitter that plays a critical role in synaptic plasticity and neuronal excitability. By blocking this receptor, 1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone can modulate the activity of glutamate and improve neuronal function.
Biochemical and Physiological Effects:
1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone has been shown to have a range of biochemical and physiological effects, including improving cognitive function, reducing anxiety and depression, and alleviating symptoms of neurological disorders. 1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone has also been shown to modulate the activity of other neurotransmitters, such as dopamine and serotonin, which are involved in regulating mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone in lab experiments is its selectivity for the mGluR5 receptor, which allows for precise modulation of glutamate activity. However, 1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone also has limitations, including its potential for off-target effects and its limited bioavailability in vivo.
Orientations Futures
There are several future directions for research on 1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone, including exploring its potential therapeutic applications in other neurological disorders, such as autism and schizophrenia. Additionally, research could focus on developing more selective and potent mGluR5 antagonists, as well as improving the bioavailability of 1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone in vivo. Finally, studies could investigate the mechanisms underlying the biochemical and physiological effects of 1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone, with the goal of developing more effective treatments for neurological disorders.
Méthodes De Synthèse
1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzenesulfonyl chloride with piperazine, followed by the reaction of the resulting compound with 2-phenoxyacetyl chloride. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone has been studied extensively for its potential therapeutic applications in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and fragile X syndrome. Studies have shown that 1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone can improve cognitive function, reduce anxiety and depression, and alleviate symptoms of these disorders.
Propriétés
Numéro CAS |
5975-52-0 |
|---|---|
Nom du produit |
1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone |
Formule moléculaire |
C19H22N2O5S |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C19H22N2O5S/c1-25-16-7-9-18(10-8-16)27(23,24)21-13-11-20(12-14-21)19(22)15-26-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 |
Clé InChI |
NRDDETQQWYZKTQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3 |
SMILES canonique |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



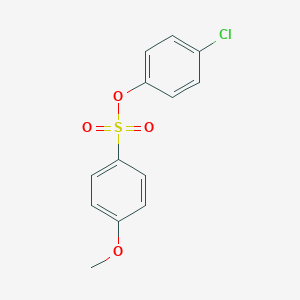
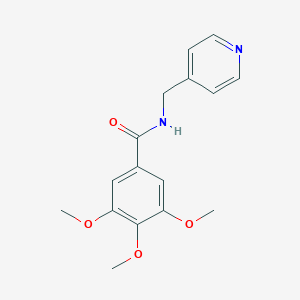


![(5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B184949.png)
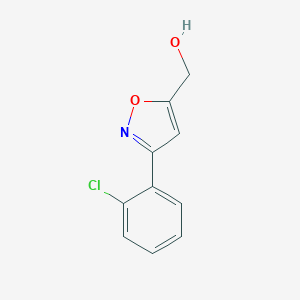
![1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione](/img/structure/B184956.png)

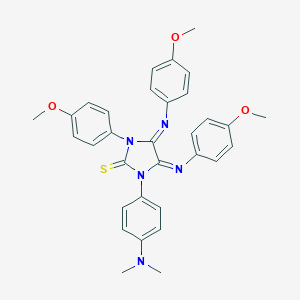

![1-(4-fluorophenyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B184963.png)

